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Compound of Interest

6-Fluoro-2-
Compound Name: _ _
hydrazinylbenzo[d]thiazole

cat. No.: B1301383

An In-depth Technical Guide on the Theoretical and Experimental Studies of 6-Fluoro-2-
hydrazinylbenzo[d]thiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and theoretical analysis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole. It serves as a crucial
building block in medicinal chemistry, primarily as a scaffold for developing a wide range of
biologically active derivatives. This document consolidates key quantitative data, outlines
detailed experimental protocols for the synthesis and evaluation of its derivatives, and
visualizes complex workflows and pathways to facilitate understanding and further research.

Core Compound: Physicochemical Properties

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole
core substituted with a fluorine atom and a reactive hydrazinyl group.[1] The fluorine atom
enhances lipophilicity, which can improve membrane permeability, while the hydrazinyl moiety
serves as a key functional group for synthesizing a diverse library of derivative compounds.[1]

[2]
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Property Value Reference
Molecular Formula C7HeFNsS [1]
Molecular Weight 183.21 g/mol [1][3]

CAS Number 78364-55-3 [3]

Boiling Point 351.1 £ 44.0 °C at 760 mmHg [3]
Appearance Solid (Typical) N/A

Synthesis and Derivatization

The primary utility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole lies in its role as an intermediate
for creating more complex molecules, particularly hydrazone derivatives.

Synthesis of the Core Compound

While specific, detailed synthesis protocols for 6-Fluoro-2-hydrazinylbenzo[d]thiazole are not
extensively published, the literature suggests a common synthetic route involving two main
steps: the formation of a 2-amino-6-fluorobenzothiazole intermediate, followed by
hydrazinolysis.[1][4]

General Experimental Protocol: Synthesis of Hydrazone
Derivatives

The hydrazinyl group of the core compound readily undergoes condensation reactions with
various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a
cornerstone for creating libraries of compounds for biological screening.[2][5]

Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-6-fluorobenzo[d]thiazole derivatives

o Dissolution: Dissolve 6-Fluoro-2-hydrazinylbenzo[d]thiazole (1 mmol) in a suitable solvent
such as ethanol or methanol (20-30 mL).

» Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired
substituted aromatic aldehyde.
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Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated
hydrochloric acid to protonate the aldehyde carbonyl group, increasing its electrophilicity.[5]

Reaction: Reflux the mixture for a period ranging from 4 to 8 hours. The reaction progress
can be monitored using Thin Layer Chromatography (TLC).[2]

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting
solid product is typically collected by filtration.

Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to
remove unreacted starting materials. Further purification can be achieved by recrystallization
from an appropriate solvent like ethanol or DMF to yield the pure hydrazone derivative.[5][6]

Characterization: Confirm the structure of the synthesized compounds using spectroscopic
methods such as FT-IR, *H-NMR, 3C-NMR, and Mass Spectrometry.[2][5]
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General workflow for the synthesis of hydrazone derivatives.
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Theoretical and Computational Analysis

Density Functional Theory (DFT) and molecular docking are powerful computational tools used
to predict the structural, electronic, and biological properties of molecules like 6-Fluoro-2-
hydrazinylbenzo[d]thiazole derivatives. These theoretical studies provide insights into
molecular stability, reactivity, and potential interactions with biological targets, guiding the
design of more potent compounds.[7][8]

Computational Methodology Workflow

Theoretical studies typically follow a standardized workflow to analyze molecular properties and
predict biological activity.

Protocol: DFT and Molecular Docking

» Structure Optimization: The 3D structure of the molecule is drawn and optimized using DFT
methods, commonly with the B3LYP functional and a basis set like 6-311G(d,p). This step
finds the lowest energy (most stable) conformation of the molecule.[7][8]

e Property Calculation: Key quantum chemical parameters are calculated from the optimized
structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO).[9]

e Reactivity Analysis: The HOMO-LUMO energy gap (AE) is determined. A smaller gap
generally indicates higher chemical reactivity and lower kinetic stability.[7]

¢ Molecular Docking: The optimized ligand structure is docked into the active site of a target
protein (e.g., an enzyme or receptor) to predict binding affinity and interactions (like
hydrogen bonds). This helps in understanding the mechanism of action.[10]
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i

4. Analysis of Reactivity
(HOMO-LUMO Gap)

6. Molecular Docking Simulation

7. Binding Affinity & Interaction Analysis

Computational Chemistry Workflow
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Workflow for DFT calculations and molecular docking studies.

Key Computational Parameters

Theoretical calculations on benzothiazole and thiazole-hydrazone derivatives have provided
valuable data on their electronic structure.
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Thiazole- transfer,
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properties

and reactivity.

Biological Activities of Derivatives

Derivatives of 6-Fluoro-2-hydrazinylbenzo[d]thiazole have been extensively studied for a
wide range of biological activities. The core scaffold is a privileged structure in medicinal
chemistry.

Antimicrobial Activity

Hydrazone derivatives of thiazoles and benzothiazoles consistently exhibit significant
antibacterial and antifungal properties.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits visible microbial growth, is
typically determined using the broth microdilution method.[11]

o Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well
microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

¢ Inoculation: Each well is inoculated with a standardized suspension of the target
microorganism (e.g., S. aureus, E. coli).
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e Incubation: The plates are incubated at 37°C for 18-24 hours.

e Analysis: The MIC is recorded as the lowest concentration of the compound at which no
visible growth (turbidity) is observed.[11]

Table of Antimicrobial Activity for Thiazole Hydrazine Derivatives

Compound . Standard Drug
Organism MIC (pg/mL) Reference

Class (MIC, pg/mL)
Thiazole

) S. aureus 62.5 - 250 Ampicillin (125) [11]
Hydrazines
Thiazole

) E. coli 125 - 500 Ampicillin (250) [11]
Hydrazines
Thiazole ) Griseofulvin

] C. albicans 250 [11]
Hydrazines (500)

Enzyme Inhibition (Antidiabetic and Anti-ulcer)

The benzothiazole-hydrazone scaffold is effective at inhibiting specific enzymes involved in
disease pathways.

e a-Amylase Inhibition: Fluorinated hydrazinylthiazole derivatives have shown potential for
diabetes management by inhibiting a-amylase, an enzyme involved in carbohydrate
digestion.[2]

o H+/K+ ATPase Inhibition: Certain benzothiazole-hydrazones act as proton pump inhibitors,
suggesting therapeutic potential for gastric ulcers.[5]

Table of Enzyme Inhibition Data for Derivatives
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L Derivative Standard Drug
Activity ICso0 Value Reference
Example (ICs0)
2-(2-
arylidenehydrazi
o-Amylase Acarbose (5.55 +
o nyl)-4-(4- 5.14 £ 0.03 uM [2]
Inhibition ) 0.06 uM)
fluorophenyl)thia
zoles
7-Methyl-2-
H+/K+ ATPase (hydrazinyl)benz Lower than
o ) Omeprazole [5]
Inhibition o[d]thiazole Omeprazole
derivatives
N-(6-
o arylbenzo[d]thiaz  Better than Thiourea (23.1
Urease Inhibition [10]

ol-2- Thiourea

yl)acetamides

Hg/mL)

Anticancer Activity

Benzothiazole derivatives are well-known for their anticancer properties, which may involve

interference with cellular signaling pathways leading to apoptosis.[1][13]
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Hypothetical signaling pathway for anticancer benzothiazoles.

Structure-Activity Relationship (SAR) Insights

Studies on libraries of benzothiazole-hydrazone derivatives have revealed key structural

features that influence their biological activity:

¢ For H+/K+ ATPase Inhibition: Electron-donating groups (e.g., -OH, -OCHs) on the aromatic

ring of the hydrazone moiety favor inhibitory activity.[5]

¢ For Anti-inflammatory Activity: Electron-withdrawing groups (e.g., -F, -Cl, -NO3) tend to

enhance anti-inflammatory effects.[5]
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» For a-Amylase Inhibition: The presence of a hydroxyl (-OH) group can enhance activity, likely
by forming strong hydrogen bonds with the enzyme's active site.[2]

Conclusion

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a highly valuable scaffold in modern medicinal
chemistry. While the core compound itself is primarily an intermediate, its derivatives exhibit a
remarkable breadth of biological activities, including antimicrobial, enzyme inhibitory, and
anticancer effects. Theoretical studies using DFT and molecular docking have proven
instrumental in understanding the electronic properties and binding modes of these derivatives,
enabling a more rational approach to drug design. Future research should continue to explore
the synthesis of novel derivatives and employ computational methods to predict their efficacy
and mechanism of action, paving the way for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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